Cas no 2227741-79-7 ((1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine)
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine
- EN300-1996148
- 2227741-79-7
-
- Inchi: 1S/C11H14ClNO2/c1-7(13)8-5-9(12)11-10(6-8)14-3-2-4-15-11/h5-7H,2-4,13H2,1H3/t7-/m0/s1
- InChI Key: VIWNMHFFSQRICS-ZETCQYMHSA-N
- SMILES: ClC1=CC(=CC2=C1OCCCO2)[C@H](C)N
Computed Properties
- Exact Mass: 227.0713064g/mol
- Monoisotopic Mass: 227.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 44.5Ų
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996148-0.05g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-1996148-0.1g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-1996148-0.25g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-1996148-0.5g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 0.5g |
$1084.0 | 2023-09-16 | ||
| Enamine | EN300-1996148-1.0g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1996148-2.5g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-1996148-5.0g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1996148-10.0g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1996148-1g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1996148-5g |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
2227741-79-7 | 5g |
$3273.0 | 2023-09-16 |
(1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on (1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine
Compound (1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine (CAS No. 2227741-79-7): A Comprehensive Overview
The compound (1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine (CAS No. 2227741-79-7) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzodioxepines, which are heterocyclic compounds characterized by a fused benzene ring and a dioxepine ring. The presence of the chlorine substituent at position 9 and the ethanamine group at position 7 introduces unique electronic and steric properties to the molecule, making it a subject of interest for researchers in drug discovery and materials science.
Recent studies have highlighted the importance of benzodioxepines in medicinal chemistry due to their ability to modulate various biological targets. The chlorine atom in this compound plays a crucial role in enhancing its pharmacokinetic properties, such as solubility and bioavailability. Additionally, the ethanamine group contributes to hydrogen bonding capabilities, which are essential for interactions with biological molecules like proteins and nucleic acids.
The synthesis of (1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine involves a multi-step process that typically begins with the preparation of the benzodioxepine core. This is followed by selective substitution reactions to introduce the chlorine atom and the ethanamine group. The stereochemistry at position 1 is critical for determining the compound's biological activity, as demonstrated by recent research into its enantiomeric forms.
One of the most promising applications of this compound lies in its potential as a drug candidate for treating neurological disorders. Preclinical studies have shown that it exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are implicated in conditions such as anxiety, depression, and schizophrenia. The benzodioxepine framework provides a scaffold for further functionalization, enabling researchers to explore additional therapeutic applications.
In addition to its pharmacological relevance, (1S)-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7yl)ethanamine has also been studied for its role in chemical catalysis. Its ability to act as a chiral ligand in asymmetric synthesis has been reported in several recent publications. This property makes it a valuable tool in organic synthesis for producing enantiomerically enriched compounds.
From an analytical standpoint, the compound's structure has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and stability under various conditions. Such information is crucial for optimizing its storage and handling during research and development processes.
The development of efficient synthetic routes for (1S)-1-(9-chloro...) has been a focus of recent research efforts. By employing environmentally friendly reagents and conditions, chemists have succeeded in improving both the yield and purity of this compound. These advancements not only enhance its accessibility but also align with current trends toward sustainable chemistry practices.
In conclusion, (1S)-1-(9-chloro...) (CAS No. 2227741...) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structural features and promising biological profile make it an attractive target for further investigation. As research continues to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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